molecular formula C18H19F2NO3 B2751318 3-Fluoro-N-[2-(2-fluorophenyl)-2-methoxypropyl]-4-methoxybenzamide CAS No. 1797559-31-9

3-Fluoro-N-[2-(2-fluorophenyl)-2-methoxypropyl]-4-methoxybenzamide

Cat. No.: B2751318
CAS No.: 1797559-31-9
M. Wt: 335.351
InChI Key: XSVCXPUBNCJLBI-UHFFFAOYSA-N
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Description

3-Fluoro-N-[2-(2-fluorophenyl)-2-methoxypropyl]-4-methoxybenzamide (CAS 1797559-31-9) is a synthetic benzamide derivative with a molecular formula of C18H19F2NO3 and a molecular weight of 335.3 g/mol . This compound, characterized by its distinct methoxy and fluoro substituents on aromatic rings, serves as a valuable chemical intermediate in medicinal chemistry and drug discovery research. Its structural features are typical of scaffolds used in developing pharmacologically active molecules. Research into related cationic amphiphilic compounds has shown their significance in studying drug-induced phospholipidosis, a condition of phospholipid accumulation in lysosomes . Inhibition of lysosomal phospholipase A2 (PLA2G15) is a key mechanism for such compounds, making them crucial tools for screening this form of drug toxicity during early development stages . This molecule is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3-fluoro-N-[2-(2-fluorophenyl)-2-methoxypropyl]-4-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F2NO3/c1-18(24-3,13-6-4-5-7-14(13)19)11-21-17(22)12-8-9-16(23-2)15(20)10-12/h4-10H,11H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSVCXPUBNCJLBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC(=C(C=C1)OC)F)(C2=CC=CC=C2F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-N-[2-(2-fluorophenyl)-2-methoxypropyl]-4-methoxybenzamide typically involves multiple steps. One common method includes the reaction of 3-fluoro-4-nitrobenzoic acid with oxalyl chloride and N,N-dimethylformamide to form an intermediate, which is then reacted with 2-(2-fluorophenyl)-2-methoxypropylamine under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are designed to be efficient and scalable. These methods often involve the use of readily available raw materials, few synthesis steps, simple operations, mild reaction conditions, and high yields .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-N-[2-(2-fluorophenyl)-2-methoxypropyl]-4-methoxybenzamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The conditions for these reactions can vary but often involve controlled temperatures and pressures to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized form of the compound, while reduction may yield a more reduced form .

Scientific Research Applications

3-Fluoro-N-[2-(2-fluorophenyl)-2-methoxypropyl]-4-methoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Fluoro-N-[2-(2-fluorophenyl)-2-methoxypropyl]-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the specific context in which the compound is used. The exact molecular targets and pathways involved are still under investigation, but they are believed to include interactions with enzymes and receptors that are important for various biological processes .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Benzamides

Structural and Physicochemical Comparisons

The table below highlights key differences between the target compound and analogous benzamides:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Features Applications/Notes
3-Fluoro-N-[2-(2-fluorophenyl)-2-methoxypropyl]-4-methoxybenzamide (Target) C₁₈H₁₉F₂NO₃ 335.35 - 3-F, 4-OCH₃ on benzamide
- N-(2-(2-fluorophenyl)-2-methoxypropyl)
Branched N-substituent; dual fluorine atoms Research chemical (non-clinical)
N-(2-fluorophenyl)-4-methoxybenzamide C₁₄H₁₂FNO₂ 245.25 - 4-OCH₃ on benzamide
- N-(2-fluorophenyl)
Simpler N-aryl group; lacks methoxypropyl chain Intermediate for synthesis
3-Fluoro-N-(3-fluorophenyl)benzamide C₁₃H₉F₂NO 233.21 - 3-F on benzamide
- N-(3-fluorophenyl)
Dual fluorine atoms; no methoxy groups NMR spectroscopy studies
4-Fluoro-N-[3-(2-fluorophenyl)-4-methyl-2,3-dihydro-2-thienylidene]-benzamide C₁₈H₁₄F₂NOS 355.38 - 4-F on benzamide
- N-linked dihydrothienylidene with 2-fluorophenyl and CH₃
Thienylidene ring introduces π-conjugation and steric bulk Structural crystallography studies
Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) C₁₇H₁₆F₃NO₂ 347.31 - 2-CF₃ on benzamide
- N-(3-isopropoxyphenyl)
Trifluoromethyl group enhances pesticidal activity Agricultural fungicide
Key Observations:

Substituent Complexity: The target compound’s branched N-substituent (2-(2-fluorophenyl)-2-methoxypropyl) distinguishes it from simpler analogs like N-(2-fluorophenyl)-4-methoxybenzamide, which lacks the methoxypropyl chain .

Fluorine Positioning : Unlike 3-Fluoro-N-(3-fluorophenyl)benzamide , the target compound places fluorine on both the benzamide (3-position) and the N-substituent’s phenyl ring (2-position). Dual fluorine atoms could enhance metabolic stability and electronic interactions in biological systems.

Methoxy Groups: The 4-methoxy group on the benzamide core and the methoxypropyl chain likely improve solubility compared to non-methoxy analogs like flutolanil, which relies on a trifluoromethyl group for lipophilicity .

Spectroscopic and Analytical Challenges

  • NMR Complexity : The aromatic regions of fluorinated benzamides, such as 3-fluoro-N-(3-fluorophenyl)benzamide, exhibit severe signal overlap due to scalar coupling between fluorine and protons . The target compound’s additional methoxypropyl group may further complicate its ¹H/¹³C NMR spectra, necessitating advanced techniques like 2D NMR or X-ray crystallography for unambiguous assignment.
  • X-ray Crystallography: Structural analogs like 4-Fluoro-N-[3-(2-fluorophenyl)-4-methyl-2,3-dihydro-2-thienylidene]-benzamide have been resolved via single-crystal X-ray diffraction, revealing planar benzamide cores and non-covalent interactions (e.g., C–H···O) . Similar studies on the target compound could elucidate its conformation and packing behavior.

Functional and Application-Based Differences

  • Research vs. Pesticidal Use : While the target compound is restricted to research , flutolanil and related benzamides are commercial fungicides . The trifluoromethyl and isopropoxy groups in flutolanil optimize pesticidal efficacy, whereas the target compound’s methoxypropyl group may be tailored for pharmaceutical or material science applications.
  • Fluorescence Properties: N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide exhibits pH-dependent fluorescence when complexed with Pb²+ .

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